molecular formula C7H8ClN3O2 B1601445 Ethyl 5-amino-2-chloropyrimidine-4-carboxylate CAS No. 59950-50-4

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Cat. No.: B1601445
CAS No.: 59950-50-4
M. Wt: 201.61 g/mol
InChI Key: BNFCEIMRFKQNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C7H8ClN3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Properties

IUPAC Name

ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFCEIMRFKQNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482788
Record name Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-50-4
Record name Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Coupling

One robust synthetic approach involves the coupling of acetals with beta-ketoesters under acidic and nucleophilic conditions. For example, the coupling of an acetal derivative with a beta-ketoester salt leads to intermediates that can be further functionalized to yield the desired pyrimidine derivatives.

  • The initial coupling is performed under acidic conditions to facilitate the formation of the pyrimidine ring system.
  • Subsequent nucleophilic conditions help in stabilizing intermediates and preparing them for further transformations.

Acetylation and Reaction with Dialkyl Acetals

The intermediate compounds formed from the initial coupling are acetylated using acetyl halides or acetic anhydride in the presence of Lewis acids. This step is crucial for activating the molecule for subsequent reactions.

  • The acetylated intermediate is then reacted with dialkyl acetals of N,N-dimethylformamide to generate enaminone intermediates that are key for the introduction of the amino group.

Amination via Guanidine Reaction

The enaminone intermediates are reacted with guanidine or its salts to introduce the amino group at position 5 of the pyrimidine ring.

  • This step involves nucleophilic attack by guanidine, leading to cyclization and formation of the amino-substituted pyrimidine.

Hydrolysis of the Carboxylic Ester

The ester group at position 4 is hydrolyzed under controlled conditions to yield the corresponding carboxylic acid.

  • This hydrolysis is typically performed under acidic or basic conditions, depending on the stability of other functional groups in the molecule.

Re-esterification or Conversion to Desired Ester

After hydrolysis, the carboxylic acid can be converted back to the ethyl ester, if necessary, by condensation with ethanol in the presence of acid catalysts.

  • This step ensures the retention of the ethyl ester functional group in the final product.

Selective Chlorination at Position 2

Chlorination at position 2 of the pyrimidine ring is achieved using selective chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • The reaction conditions are optimized to prevent chlorination at other positions or decomposition of the molecule.
  • Chlorination is often done after the amino group introduction to avoid unwanted side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Coupling of acetal and beta-ketoester Acidic medium followed by nucleophilic conditions Ensures pyrimidine ring formation
Acetylation Acetyl halide or acetic anhydride with Lewis acid Activates intermediate for enaminone formation
Reaction with dialkyl acetal Dialkyl acetal of N,N-dimethylformamide Forms enaminone intermediate
Amination Guanidine or guanidine salt Introduces amino group at position 5
Ester hydrolysis Acidic or basic hydrolysis Converts ester to carboxylic acid
Re-esterification Ethanol with acid catalyst Restores ethyl ester group
Chlorination POCl3 or SOCl2, controlled temperature Selective chlorination at position 2

Research Findings and Yields

  • The described multi-step synthetic process allows for high yields and purity of this compound.
  • The use of Lewis acid catalysis and controlled chlorination steps enhances selectivity and reduces by-products.
  • Hydrolysis and re-esterification steps are optimized to maintain the integrity of the amino and chloro substituents.
  • The process is scalable and has been reported to yield the compound in sufficient quantities for pharmaceutical applications.

Alternative Synthetic Routes and Considerations

  • Other methods involve direct substitution on preformed pyrimidine rings or multi-component reactions involving amines, aldehydes, and beta-ketoesters under catalytic conditions.
  • Microwave-assisted synthesis and solvent-free conditions have been explored for related pyrimidine derivatives but require further optimization for this specific compound.
  • Careful temperature control is critical during chlorination and amination steps to prevent decomposition or side reactions.

Summary Table of Preparation Steps

Step No. Transformation Key Reagents/Conditions Outcome
1 Coupling of acetal with beta-ketoester Acidic then nucleophilic conditions Pyrimidine ring intermediate
2 Acetylation Acetyl halide or acetic anhydride + Lewis acid Activated intermediate
3 Reaction with dialkyl acetal Dialkyl acetal of N,N-dimethylformamide Enaminone intermediate
4 Amination Guanidine or salt Introduction of amino group at C-5
5 Hydrolysis of ester Acidic or basic hydrolysis Carboxylic acid intermediate
6 Re-esterification Ethanol + acid catalyst Ethyl ester restored
7 Chlorination POCl3 or SOCl2, controlled temperature Chlorine introduced at C-2

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as antiviral and anticancer agents. For example, the compound has been involved in the development of potent inhibitors for protein kinases, which are critical targets in cancer therapy .

Mechanism of Action
The compound's mechanism of action typically involves interaction with specific molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to active sites or interacting with key residues involved in catalytic processes. Additionally, it can form hydrogen bonds with nucleic acids, potentially affecting their structure and function .

Agricultural Chemistry

Enhancing Agrochemical Efficacy
In agricultural chemistry, this compound is used to formulate agrochemicals that enhance the efficacy of pesticides and herbicides. This application contributes to improved crop yields and pest management strategies .

Biochemical Research

Studies on Enzyme Inhibition
Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. Its ability to act as an enzyme inhibitor makes it valuable for understanding biochemical processes and developing new therapeutic strategies .

Synthesis of Biologically Active Molecules
The compound is also studied for its role in synthesizing biologically active molecules, including those that may have therapeutic applications in treating various diseases .

Material Science

Development of Novel Materials
In material science, this compound is explored for its potential in creating novel materials, particularly polymers with enhanced properties. Its unique chemical structure allows for modifications that can lead to materials with specific functionalities .

Diagnostic Applications

Use in Diagnostic Assays
The compound is being investigated for use in diagnostic assays, particularly for detecting specific biomarkers in medical testing. Its properties may facilitate the development of sensitive and selective assays that are crucial for disease diagnosis .

Summary Table of Applications

Application AreaDescription
Pharmaceutical Development Key intermediate in drug synthesis; potential antiviral and anticancer properties
Agricultural Chemistry Enhances efficacy of agrochemicals; improves crop yields
Biochemical Research Studies on enzyme inhibition; synthesis of biologically active molecules
Material Science Development of novel materials; polymers with enhanced properties
Diagnostic Applications Investigated for use in diagnostic assays; detection of specific biomarkers

Case Studies

  • Anticancer Agent Development
    • A study reported the synthesis of derivatives from this compound that exhibited significant activity against cancer cell lines, demonstrating its potential as a scaffold for developing new anticancer drugs .
  • Enzyme Inhibition Studies
    • Research has shown that modifications of this compound can lead to effective inhibitors of specific enzymes involved in metabolic pathways, providing insights into new therapeutic approaches for metabolic disorders .
  • Agricultural Formulations
    • Field trials have indicated that formulations containing this compound significantly improve pest resistance and crop health compared to standard treatments .

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular processes .

Comparison with Similar Compounds

  • Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
  • 2-Chloropyrimidine-4-amine
  • 2-Chloro-5-methoxypyrimidin-4-amine

Comparison: Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry .

This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique properties and diverse applications make it a valuable compound for ongoing research and development.

Biological Activity

Ethyl 5-amino-2-chloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9ClN2O2. Its structure features a pyrimidine ring with an amino group and a carboxylate ester, which are critical for its biological interactions. The compound's unique properties allow it to engage with various biological targets, making it a valuable candidate for medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways. Research indicates that derivatives of this compound exhibit:

  • Antimicrobial Activity : Targeting bacterial strains by inhibiting essential metabolic pathways.
  • Anticancer Activity : Inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Antimicrobial Properties

This compound has shown promising results against various bacterial strains. Its derivatives have been evaluated for their effectiveness as antimicrobial agents due to their ability to disrupt bacterial cell function.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has demonstrated cytotoxic effects on various cancer cell lines, including lung carcinoma and renal carcinoma.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on renal carcinoma cell lines (RFX 393), this compound exhibited an IC50 value of 11.70 µM. This indicates moderate potency compared to established anticancer drugs .

Cell Line IC50 (µM) Reference Compound
RFX 39311.70Staurosporine
HOP-9215.00Doxorubicin

Research Findings

Recent studies have highlighted the structural modifications that can enhance the biological activity of this compound. For instance, modifications at the amino or carboxylate positions have been shown to improve binding affinity and specificity toward target enzymes involved in cancer progression.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Substituents on the pyrimidine ring significantly influence the compound's potency.
  • The presence of halogen atoms enhances the interaction with biological targets.
  • The ethyl ester group contributes to improved solubility and bioavailability.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationPOCl₃, DMF, 80°C75–85
EsterificationEtOH, H₂SO₄, reflux90–95

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies amine (-NH₂) and ester (-COOEt) groups. The chloro substituent at position 2 deshields adjacent protons, causing distinct splitting patterns .
  • X-ray Crystallography:
    • SHELX Suite refines crystal structures, resolving bond lengths and angles. For example, the C-Cl bond length is typically ~1.73 Å, confirming substitution at position 2 .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular ion peak at m/z 217.05 (C₇H₈ClN₃O₂⁺) .

Best Practices:

  • Use WinGX for crystallographic data processing and ORTEP for visualizing anisotropic displacement ellipsoids .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound?

Answer:
Discrepancies in solubility often arise from polymorphic forms or impurities. Methodological steps include:

Polymorph Screening: Use differential scanning calorimetry (DSC) to identify crystalline forms .

Purification: Recrystallize from ethanol/water (3:1) to remove hydrophobic impurities .

Solvent Testing: Measure solubility in DMSO, methanol, and chloroform at 25°C, reporting values with ±5% error margins .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Conditions
DMSO50–6025°C, 24h
Methanol10–1525°C, 24h
Chloroform<525°C, 24h

Advanced: What strategies mitigate side reactions during functionalization of the 5-amino group?

Answer:
The 5-amino group is prone to oxidation or unwanted acylation. Mitigation approaches:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the amine during reactions .
  • Low-Temperature Reactions: Conduct acylations at 0–5°C to reduce side-product formation .
  • Catalyst Selection: Employ Pd/C for selective hydrogenation of nitro intermediates without affecting the chloro substituent .

Case Study:
Boc-protected derivatives (e.g., Ethyl 5-(Boc-amino)-2-chloropyrimidine-4-carboxylate) achieve >90% purity after column chromatography (silica gel, hexane/EtOAc) .

Advanced: How can computational modeling aid in predicting reactivity or crystallographic behavior?

Answer:

  • Density Functional Theory (DFT): Predicts electrophilic/nucleophilic sites by calculating Fukui indices. The 2-chloro group shows high electrophilicity (f⁺ ≈ 0.15), guiding substitution reactions .
  • Molecular Packing Analysis: Software like Mercury (CCDC) models crystal packing, identifying potential hydrogen bonds (e.g., N-H⋯O=C) that stabilize the lattice .

Q. Table 3: DFT-Calculated Reactivity Parameters

PositionFukui Index (f⁺)Reactivity
C-2 (Cl)0.15Electrophilic
C-5 (NH₂)0.08Nucleophilic

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:
It serves as a precursor for:

  • Anticancer Agents: Functionalization at C-5 yields kinase inhibitors (e.g., pyrimidine-based EGFR inhibitors) .
  • Antimicrobials: Chloro and amino groups enhance binding to bacterial dihydrofolate reductase .

Note: Always verify bioactivity via in vitro assays (e.g., MIC for antimicrobials) before in vivo studies .

Advanced: How to troubleshoot inconsistent NMR spectra due to tautomerism?

Answer:
The 5-amino group can exhibit tautomerism between amine and imine forms. Solutions:

  • Variable Temperature (VT) NMR: Perform at −40°C to slow tautomer interconversion, resolving split peaks .
  • Deuterated Solvents: Use DMSO-d₆ to stabilize the amine form via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-2-chloropyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.